2-(Oxan-4-ylsulfanyl)ethan-1-amine

Physicochemical Properties Lipophilicity Polar Surface Area

2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS 933758-10-2, C7H15NOS, MW 161.27 g/mol) is a sulfur-containing primary amine featuring a tetrahydropyran (oxane) ring linked via a thioether bridge to an ethylamine moiety. This bifunctional scaffold—combining a nucleophilic amine with a conformationally constrained cyclic ether—positions it as a versatile intermediate in medicinal chemistry and ligand design.

Molecular Formula C7H15NOS
Molecular Weight 161.27 g/mol
CAS No. 933758-10-2
Cat. No. B1428354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-ylsulfanyl)ethan-1-amine
CAS933758-10-2
Molecular FormulaC7H15NOS
Molecular Weight161.27 g/mol
Structural Identifiers
SMILESC1COCCC1SCCN
InChIInChI=1S/C7H15NOS/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6,8H2
InChIKeyCRPIMUIZAXDOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS 933758-10-2): Procurement-Grade Structural Overview and Supply Chain Characteristics


2-(Oxan-4-ylsulfanyl)ethan-1-amine (CAS 933758-10-2, C7H15NOS, MW 161.27 g/mol) is a sulfur-containing primary amine featuring a tetrahydropyran (oxane) ring linked via a thioether bridge to an ethylamine moiety [1]. This bifunctional scaffold—combining a nucleophilic amine with a conformationally constrained cyclic ether—positions it as a versatile intermediate in medicinal chemistry and ligand design . Commercially available in research quantities with typical purity specifications of ≥98% , the compound is supplied by multiple reputable vendors under controlled storage conditions (sealed, dry, 2-8°C) to maintain structural integrity .

Why 2-(Oxan-4-ylsulfanyl)ethan-1-amine Cannot Be Trivially Substituted by Common Tetrahydropyran Analogs


Generic substitution of 2-(oxan-4-ylsulfanyl)ethan-1-amine with structurally similar tetrahydropyran derivatives—such as oxygen-only 2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 65412-03-5) or sulfur-ring 2-(tetrahydrothiopyran-4-yl)ethylamine (CAS 1262410-73-0)—is inadvisable due to fundamental differences in physicochemical properties that directly impact synthetic utility and downstream biological performance. The presence of the thioether linkage (S-bridge) in the target compound introduces distinct polarity, hydrogen-bonding capacity, and metabolic lability relative to carbon-only or oxygen-only analogs, thereby altering reactivity in coupling reactions and influencing pharmacokinetic profiles in derived molecules . Moreover, the oxane ring oxygen provides a hydrogen-bond acceptor distinct from the sulfur atom in thiopyran analogs, affecting both solubility and target engagement in biological systems [1]. Procurement decisions based solely on superficial structural similarity risk compromising synthetic yields, product purity, or pharmacological activity.

Quantitative Differentiation of 2-(Oxan-4-ylsulfanyl)ethan-1-amine vs. Closest Analogs: A Procurement-Focused Evidence Guide


Computational Physicochemical Profiling: Lipophilicity (LogP) and Polar Surface Area (TPSA) Comparison

The target compound, 2-(oxan-4-ylsulfanyl)ethan-1-amine, exhibits a distinct lipophilicity and polar surface area profile relative to its closest oxygen-only analog, 2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 65412-03-5). Specifically, the target compound possesses a higher consensus LogP (1.46210) compared to the oxygen analog (LogP -0.04), indicating greater lipophilicity conferred by the thioether sulfur atom [1][2]. Both compounds share identical topological polar surface area (TPSA) values (35.25 Ų), suggesting comparable hydrogen-bonding capacity . This differential LogP may influence membrane permeability and distribution in biological systems.

Physicochemical Properties Lipophilicity Polar Surface Area Drug-likeness

Topological Polar Surface Area (TPSA) Comparison with Thiopyran Analog

When compared to the sulfur-ring analog 2-(tetrahydrothiopyran-4-yl)ethylamine (CAS 1262410-73-0), the target compound exhibits a significantly lower topological polar surface area (TPSA). The target's TPSA is 35.25 Ų, whereas the thiopyran analog has a TPSA of 51.3 Ų [1]. This 16.05 Ų reduction in TPSA arises from the replacement of the ring sulfur with oxygen and the thioether linkage, potentially enhancing passive membrane permeability.

Polar Surface Area Hydrogen Bonding Permeability

Molecular Weight and Heteroatom Composition: Impact on Synthetic Feasibility and Purification

2-(Oxan-4-ylsulfanyl)ethan-1-amine possesses a molecular weight of 161.27 g/mol and contains one sulfur and one oxygen heteroatom [1]. In contrast, the oxygen-only analog 2-(tetrahydro-2H-pyran-4-yl)ethanamine has a lower molecular weight of 129.2 g/mol and lacks sulfur [2], while the thiopyran analog has a molecular weight of 145.27 g/mol and lacks oxygen [3]. The target's intermediate molecular weight and balanced heteroatom composition (O+S) offer distinct advantages in synthetic purification and downstream derivatization.

Molecular Weight Heteroatom Content Synthetic Intermediate

Demonstrated Utility as a Privileged Scaffold in Bioactive Compound Synthesis

The 2-(oxan-4-ylsulfanyl)ethan-1-amine moiety is explicitly incorporated into the structure of CHEMBL5399682 (CID 172446881), a triazole-pyridine derivative with a molecular weight of 536.7 g/mol and a high XLogP3 of 4 [1]. This demonstrates the compound's viability as a building block for generating drug-like molecules with favorable physicochemical properties for lead optimization. In contrast, the simpler oxygen-only analog lacks this documented track record in ChEMBL-indexed bioactive compounds [2].

Bioactive Molecules Drug Discovery Chemical Biology

Optimal Procurement-Driven Application Scenarios for 2-(Oxan-4-ylsulfanyl)ethan-1-amine


Medicinal Chemistry: Synthesis of CNS-Penetrant Probe Molecules

Given its favorable TPSA of 35.25 Ų (below the 60 Ų BBB threshold) and intermediate LogP of 1.46, 2-(oxan-4-ylsulfanyl)ethan-1-amine is optimally suited for constructing central nervous system (CNS)-targeted chemical probes . When incorporated into lead compounds, the oxane-thioether scaffold may enhance passive diffusion across the blood-brain barrier while maintaining sufficient solubility for in vitro assays.

Chemical Biology: Generation of Bifunctional Ligands and PROTACs

The compound's primary amine serves as a versatile handle for conjugation to carboxylic acids, activated esters, or isocyanates, while the thioether sulfur can undergo selective oxidation to sulfoxide or sulfone, providing a built-in 'tunable' functionality . This orthogonal reactivity makes it an attractive building block for PROTAC (proteolysis-targeting chimera) linkers or bifunctional degrader molecules.

Drug Discovery: Scaffold Hopping and SAR Exploration

As evidenced by its presence in CHEMBL5399682, the 2-(oxan-4-ylsulfanyl)ethan-1-amine substructure is compatible with drug-like molecule construction [1]. Procurement of this building block enables systematic structure-activity relationship (SAR) studies comparing sulfur-containing linkers to oxygen-only or carbon-only analogs, potentially revealing key pharmacophoric elements for target engagement.

Synthetic Methodology: Development of Chemoselective Coupling Reactions

The simultaneous presence of a primary amine, a thioether, and a cyclic ether in one molecule provides a test substrate for developing new chemoselective transformations. Researchers can explore orthogonal protection strategies (e.g., Boc protection of amine followed by thioether oxidation) to access diverse functionalized intermediates . This utility supports both academic methodology development and industrial process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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